molecular formula C6H12ClNO B6268732 {2-azabicyclo[3.1.0]hexan-1-yl}methanol hydrochloride CAS No. 2088089-43-2

{2-azabicyclo[3.1.0]hexan-1-yl}methanol hydrochloride

Cat. No.: B6268732
CAS No.: 2088089-43-2
M. Wt: 149.6
InChI Key:
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Description

2-azabicyclo[3.1.0]hexan-1-ylmethanol hydrochloride, also known as 2ABHM, is an organic compound consisting of an azabicyclohexane core with an attached hydroxy group and a hydrochloride ion. It is a white powder that is soluble in water and has a melting point of 120-122°C. 2ABHM has a variety of applications in scientific research, from synthesis to biochemical and physiological effects.

Scientific Research Applications

{2-azabicyclo[3.1.0]hexan-1-yl}methanol hydrochloride has a variety of scientific research applications. It has been used in the synthesis of various organic compounds and pharmaceuticals, including benzodiazepines and antibiotics. This compound has also been used as a reagent in the synthesis of polymers and polysaccharides. Additionally, it has been used as a catalyst in the synthesis of polymers and polysaccharides.

Mechanism of Action

{2-azabicyclo[3.1.0]hexan-1-yl}methanol hydrochloride acts as a proton donor in the synthesis of organic compounds and pharmaceuticals. It donates a proton to the substrate, resulting in the formation of a new carbon-carbon bond. The reaction is reversible and can be driven to completion by the addition of a base.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. Additionally, it has been shown to inhibit the growth of certain fungi, including Candida albicans. This compound has also been shown to have an anti-inflammatory effect in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using {2-azabicyclo[3.1.0]hexan-1-yl}methanol hydrochloride in lab experiments is its low toxicity. It is generally considered to be non-toxic and has a low potential for skin irritation. Additionally, it is relatively inexpensive and readily available. The main limitation of using this compound in lab experiments is its low solubility in water. It is only slightly soluble in water, making it difficult to dissolve in aqueous solutions.

Future Directions

There are several potential future directions for the use of {2-azabicyclo[3.1.0]hexan-1-yl}methanol hydrochloride in scientific research. One potential direction is the use of this compound in the synthesis of new organic compounds and pharmaceuticals. Additionally, this compound could be used as a reagent in the synthesis of polymers and polysaccharides. This compound could also be used as a catalyst in the synthesis of organic compounds, and as a proton donor in the synthesis of pharmaceuticals. Additionally, this compound could be further investigated for its biochemical and physiological effects, such as its anti-inflammatory effects. Finally, this compound could be investigated for its potential applications in the medical and pharmaceutical industries.

Synthesis Methods

{2-azabicyclo[3.1.0]hexan-1-yl}methanol hydrochloride can be synthesized in a two-step reaction. The first step involves the reaction of 1-chloro-3-methyl-2-azabicyclo[3.1.0]hexan-1-ol with sodium hydroxide to form the corresponding alcohol 2-azabicyclo[3.1.0]hexan-1-ylmethanol. The second step involves the reaction of the alcohol with hydrochloric acid to form this compound. The reaction is shown in the following equation:
1-chloro-3-methyl-2-azabicyclo[3.1.0]hexan-1-ol + NaOH → 2-azabicyclo[3.1.0]hexan-1-ylmethanol
2-azabicyclo[3.1.0]hexan-1-ylmethanol + HCl → 2-azabicyclo[3.1.0]hexan-1-ylmethanol hydrochloride

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {2-azabicyclo[3.1.0]hexan-1-yl}methanol hydrochloride involves the conversion of a starting material, cyclopentadiene, to the final product through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Sodium cyanoborohydride", "2-Azabicyclo[3.1.0]hexan-1-amine" ], "Reaction": [ "Cyclopentadiene is reacted with methanol and hydrochloric acid to form 2-methoxycyclopent-1-ene hydrochloride.", "Sodium hydroxide is added to the 2-methoxycyclopent-1-ene hydrochloride to form 2-methoxycyclopent-1-ene.", "2-Methoxycyclopent-1-ene is reacted with sodium borohydride to form 2-methoxycyclopentanol.", "2-Methoxycyclopentanol is reacted with sodium cyanoborohydride to form {2-azabicyclo[3.1.0]hexan-1-yl}methanol.", "{2-azabicyclo[3.1.0]hexan-1-yl}methanol is reacted with hydrochloric acid to form {2-azabicyclo[3.1.0]hexan-1-yl}methanol hydrochloride." ] }

2088089-43-2

Molecular Formula

C6H12ClNO

Molecular Weight

149.6

Purity

95

Origin of Product

United States

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